MSC2530818
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MSC2530818 is a potent, selective, and orally available inhibitor of cyclin-dependent kinase 8 (CDK8). It has shown significant biochemical and cellular potency, making it a valuable compound in scientific research, particularly in the fields of cancer biology and drug discovery .
Mechanism of Action
Target of Action
MSC2530818, also known as (S)-(2-(4-chlorophenyl)pyrrolidin-1-yl)(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone, is a potent and selective inhibitor of Cyclin-Dependent Kinases 8 and 19 (CDK8/19) . CDK8 and its paralog CDK19 are cyclin-dependent kinases that are core components of the so-called Mediator complex that has essential roles as positive and negative regulators of gene expression .
Mode of Action
This compound binds to CDK8 and CDK19 with similar affinity and shows potent inhibition of phospho-STAT1 SER727 in SW620 human colorectal carcinoma cells . It also demonstrates potent inhibition of WNT-dependent transcription in human cancer cell lines that have constitutively activated WNT signaling .
Biochemical Pathways
The mediator complex-associated cyclin-dependent kinase CDK8 regulates β-catenin-dependent transcription following activation of WNT signaling . Dysregulations in CDK pathways are often encountered in various types of cancer, including all gastrointestinal (GI) tract tumors . This has prompted the development of CDK inhibitors as novel therapies for cancer .
Pharmacokinetics
This compound is a soluble CDK8 inhibitor with high permeability and low efflux ratio in Caco-2 cells . This compound displays excellent kinase selectivity, biochemical and cellular potency, microsomal stability, and is orally bioavailable .
Result of Action
Treatment with this compound of mice subjected to an in vivo xenograft model using SW620 human colon cell line showed its potential to reduce tumor growth . It demonstrates reduction of tumor growth rates of established human SW620 colorectal carcinoma xenografts .
Action Environment
The efficacy and toxicity of this compound can be influenced by various factors. For instance, initial compounds suffered from rapid aldehyde oxidase-mediated metabolism . This liability was overcome by utilizing a pyrazolopyridine hinge binder with a chlorine at the C-3 position . These efforts resulted in a highly potent and selective inhibitor of CDK8/19 that displays low clearance and moderate oral pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
MSC2530818 is synthesized through a series of chemical reactions starting from a pyrazolopyridine scaffold. The initial imidazo-thiadiazole scaffold is replaced by a 3-methyl-1H-pyrazolo[3,4-b]-pyridine, resulting in this compound. The synthesis involves multiple steps, including cyclization, chlorination, and coupling reactions .
Industrial Production Methods
The industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. The process includes large-scale reactions under controlled conditions, followed by purification steps such as crystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
MSC2530818 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the aromatic ring, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogenated compounds .
Scientific Research Applications
MSC2530818 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of cyclin-dependent kinase 8 and its effects on various biochemical pathways.
Biology: this compound is employed in cellular studies to investigate its impact on cell cycle regulation and gene expression.
Medicine: The compound is explored for its potential therapeutic applications in cancer treatment, particularly in targeting colorectal cancer cells.
Industry: This compound is utilized in drug discovery and development processes to identify new therapeutic agents .
Comparison with Similar Compounds
MSC2530818 is compared with other cyclin-dependent kinase 8 inhibitors such as cortistatin A, SEL120, BCD-115, and CCT251921. While all these compounds inhibit cyclin-dependent kinase 8, this compound stands out due to its high selectivity, oral bioavailability, and potent inhibition of WNT-dependent transcription. The unique pyrazolopyridine scaffold of this compound contributes to its distinct pharmacokinetic properties and reduced off-target effects .
List of Similar Compounds
- Cortistatin A
- SEL120
- BCD-115
- CCT251921
Properties
IUPAC Name |
[(2S)-2-(4-chlorophenyl)pyrrolidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-11-15-9-13(10-20-17(15)22-21-11)18(24)23-8-2-3-16(23)12-4-6-14(19)7-5-12/h4-7,9-10,16H,2-3,8H2,1H3,(H,20,21,22)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRITQGYYWHQGM-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=NC2=NN1)C(=O)N3CCCC3C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=C(C=NC2=NN1)C(=O)N3CCC[C@H]3C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.